N-cyclopentyl-1-ethyl-4-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-CYCLOPENTYL-1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a cyclopentyl group, an ethyl group, and a pyrazole ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-CYCLOPENTYL-1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the nitro and trifluoromethyl groups, and subsequent acylation and amidation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~3~-CYCLOPENTYL-1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional functional groups to the pyrazole ring.
Scientific Research Applications
N~3~-CYCLOPENTYL-1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N3-CYCLOPENTYL-1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N~3~-Cyclopentyl-1-ethyl-4-({2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1H-pyrazole-3-carboxamide analogs: Compounds with similar structures but different substituents.
Other pyrazole derivatives: Compounds with the pyrazole ring but different functional groups.
Uniqueness
N~3~-CYCLOPENTYL-1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22F3N7O4 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
N-cyclopentyl-1-ethyl-4-[[2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H22F3N7O4/c1-3-26-8-12(14(24-26)17(30)22-11-6-4-5-7-11)23-13(29)9-27-10(2)15(28(31)32)16(25-27)18(19,20)21/h8,11H,3-7,9H2,1-2H3,(H,22,30)(H,23,29) |
InChI Key |
ZMNNEUQYMZDESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)CN3C(=C(C(=N3)C(F)(F)F)[N+](=O)[O-])C |
Origin of Product |
United States |
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